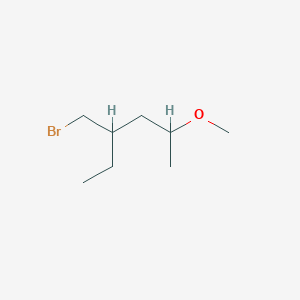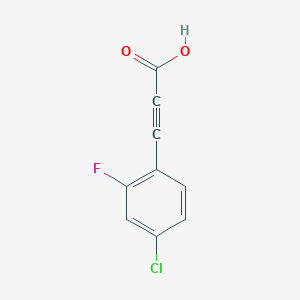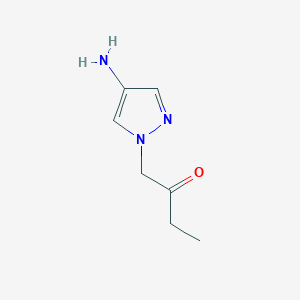
1-(4-Amino-1H-pyrazol-1-YL)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-1H-pyrazol-1-YL)butan-2-one is a synthetic organic compound featuring a pyrazole ring substituted with an amino group and a butanone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed.
Major Products: The major products formed from these reactions include various substituted pyrazoles and butanone derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
1-(4-Amino-1H-pyrazol-1-YL)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group and pyrazole ring play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparaison Avec Des Composés Similaires
- 4-Phenyl-4-(1H-pyrazol-1-yl)butan-2-one
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenylbutan-2-one
Comparison: 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-(4-aminopyrazol-1-yl)butan-2-one |
InChI |
InChI=1S/C7H11N3O/c1-2-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5,8H2,1H3 |
Clé InChI |
DQWWNAJPGWOFLN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CN1C=C(C=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


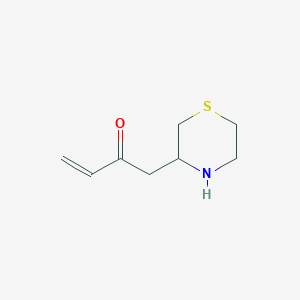
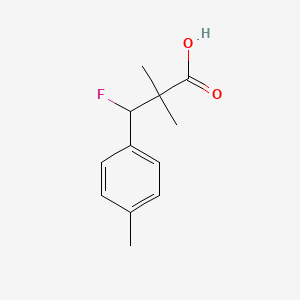
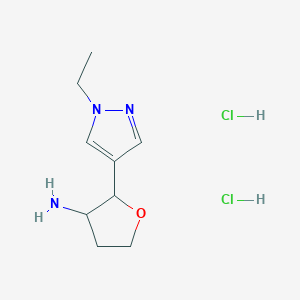
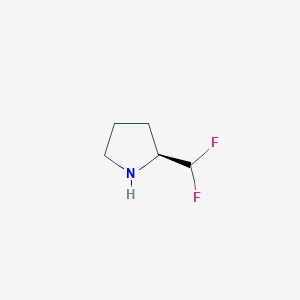
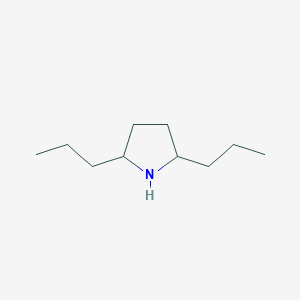

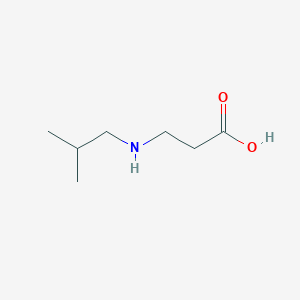
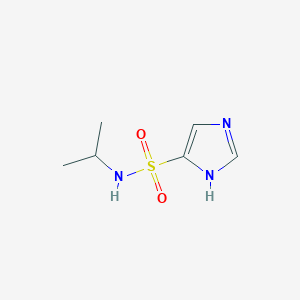

methanol](/img/structure/B13165657.png)
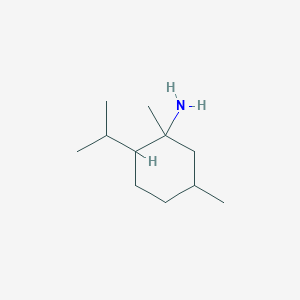
![3-Oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13165676.png)
